molecular formula C10H10Cl2F2O B14049503 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene

Cat. No.: B14049503
M. Wt: 255.08 g/mol
InChI Key: DHXPKEVHDPWEFN-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chloro, chloropropyl, and difluoromethoxy groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the complexity of the synthesis process.

Chemical Reactions Analysis

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(3-chloropropyl)benzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    1-Chloro-2-(difluoromethoxy)benzene: Lacks the chloropropyl group, leading to variations in its applications and interactions.

    4-(3-Chloropropyl)-2-(difluoromethoxy)benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10Cl2F2O

Molecular Weight

255.08 g/mol

IUPAC Name

1-chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

DHXPKEVHDPWEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)OC(F)F)Cl

Origin of Product

United States

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